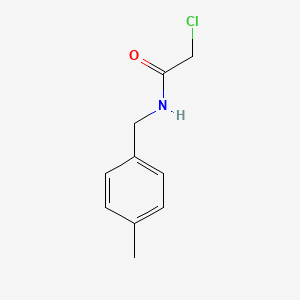

2-chloro-N-(4-methylbenzyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-[(4-methylphenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-8-2-4-9(5-3-8)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCIRGXWKIPTSIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-chloro-N-(4-methylbenzyl)acetamide CAS 70110-30-4 properties

This technical guide provides an in-depth analysis of 2-chloro-N-(4-methylbenzyl)acetamide (CAS 70110-30-4) , a pivotal electrophilic intermediate in medicinal chemistry. This document is structured for researchers and drug development professionals, focusing on synthesis, mechanistic reactivity, and downstream applications in heterocyclic library construction.

Synthesis, Reactivity, and Application in Drug Discovery

Executive Summary

This compound is a bifunctional building block characterized by a reactive

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Data |

| CAS Number | 70110-30-4 |

| IUPAC Name | 2-Chloro-N-[(4-methylphenyl)methyl]acetamide |

| Molecular Formula | C |

| Molecular Weight | 197.66 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, CHCl |

| SMILES | CC1=CC=C(CNC(CCl)=O)C=C1 |

| InChI Key | QCIRGXWKIPTSIZ-UHFFFAOYSA-N |

Synthetic Methodology

The synthesis of this compound proceeds via a nucleophilic acyl substitution (Schotten-Baumann conditions). The following protocol is optimized for high yield and purity, minimizing the formation of bis-alkylated byproducts.

Reaction Mechanism

The reaction involves the nucleophilic attack of the primary amine (4-methylbenzylamine) on the carbonyl carbon of chloroacetyl chloride. The base (typically Triethylamine or inorganic carbonate) acts as a proton scavenger to neutralize the HCl byproduct, driving the equilibrium forward.

Figure 1: Mechanistic pathway for the acylation of 4-methylbenzylamine.

Experimental Protocol

Reagents:

-

4-Methylbenzylamine (1.0 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

-

Preparation: Charge a flame-dried round-bottom flask with 4-methylbenzylamine (e.g., 10 mmol) and dry DCM (30 mL). Cool the solution to 0°C using an ice bath. Rationale: Cooling controls the exothermic nature of the reaction and prevents double acylation.

-

Base Addition: Add TEA (12 mmol) to the stirring amine solution.

-

Acylation: Add chloroacetyl chloride (11 mmol) dropwise over 15–20 minutes. Maintain temperature below 5°C during addition.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. Monitor by TLC (EtOAc/Hexane 3:7) or LC-MS.[6]

-

Workup: Quench with water (20 mL). Separate the organic layer and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO

(to remove acid), and brine. -

Isolation: Dry over anhydrous Na

SO -

Purification: The crude solid is often sufficiently pure (>95%). If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (SiO

).

Expected Analytical Data (Predicted):

-

H NMR (400 MHz, CDCl

Application Utility & Downstream Reactivity

The value of CAS 70110-30-4 lies in the reactivity of the

Key Transformations

-

Finkelstein Reaction: Conversion to the iodo-derivative (using NaI in acetone) significantly enhances reactivity toward weak nucleophiles.

-

Heterocycle Formation: Reaction with thiols, amines, or amidines yields scaffolds found in kinase inhibitors.

-

Example: Reaction with 2-mercaptobenzimidazole yields tricyclic antidepressant analogs.

-

Example: Reaction with substituted piperazines generates ligands for GPCRs.

-

Figure 2: Downstream derivatization pathways for drug discovery.

Specific Pharmaceutical Applications

-

Autoimmune Disease: Patent literature identifies this compound as an intermediate in the synthesis of thienotriazolodiazepines , which inhibit the CD28 costimulatory signal in T-cells.[7] The chloroacetamide moiety is substituted to link the benzodiazepine core to the lipophilic benzyl tail [1].

-

Antitubercular Agents: Used to synthesize substituted ethylene diamines that disrupt mycobacterial cell wall synthesis [2].

Safety & Handling (SDS Summary)

Signal Word: DANGER

-

Hazard Statements:

-

Precautionary Measures:

-

Handle in a fume hood to avoid inhalation of dust/vapors.

-

Wear nitrile gloves and safety goggles.

-

First Aid: In case of skin contact, wash immediately with soap and water. The

-haloamide moiety is a potent alkylating agent and can cause contact dermatitis.

-

References

-

European Patent Office. (2006). Thienotriazolodiazepine compound and a medicinal use thereof.[1][7][10] EP1887008A1.

-

World Intellectual Property Organization. (2005). Anti-tubercular drug: compositions and methods.[11] WO2005042026.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 30792, 2-Chloroacetamide (Analogous Reactivity).

-

BenchChem. (2025).[4] Reaction of aryl amine with chloroacetyl chloride protocols.[6][4][5][12]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide | C16H13Cl2NO2 | CID 80117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Notes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Chloroacetamide - Wikipedia [en.wikipedia.org]

- 9. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]

- 10. WO2019040106A2 - Compounds, salts thereof and methods for treatment of diseases - Google Patents [patents.google.com]

- 11. EP1513825B1 - Anti tubercular drug: compositions and methods - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

Technical Monograph: 2-chloro-N-(4-methylbenzyl)acetamide

High-Fidelity Chemical Probe & Intermediate Profile

Executive Summary & Chemical Identity[1]

2-chloro-N-(4-methylbenzyl)acetamide (CAS: 16634-82-5) represents a critical scaffold in the design of covalent inhibitors and peptidomimetics. Functionally, it serves as a "warhead" carrier—delivering a moderately reactive

Unlike highly reactive acrylamides, the

Table 1: Structural Informatics & Identifiers

| Parameter | Value |

| IUPAC Name | 2-chloro-N-[(4-methylphenyl)methyl]acetamide |

| Common Name | This compound |

| CAS Number | 16634-82-5 |

| Molecular Formula | |

| Molecular Weight | 197.66 g/mol |

| SMILES | CC1=CC=C(CNC(=O)CCl)C=C1 |

| InChI String | InChI=1S/C10H12ClNO/c1-8-2-4-9(5-3-8)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) |

| InChI Key | QCIRGXWKIPTSIZ-UHFFFAOYSA-N |

| Reactive Motif |

Synthetic Methodology

The synthesis of this compound follows a classic Schotten-Baumann acylation pathway. While conceptually simple, the protocol requires strict thermal control to prevent the formation of bis-acylated byproducts or polymerization of the highly reactive acyl chloride.

2.1 Reaction Logic

-

Reagents: 4-methylbenzylamine (Nucleophile) and Chloroacetyl chloride (Electrophile).

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is essential to scavenge the HCl byproduct, driving the equilibrium forward.

-

Solvent: Dichloromethane (DCM) is preferred for its solubility profile and ease of evaporation, though THF is a viable alternative for scale-up.

2.2 Step-by-Step Protocol

-

Pre-Step: Flame-dry a 250 mL round-bottom flask (RBF) and purge with

to eliminate ambient moisture, which hydrolyzes the acyl chloride. -

Step 1 (Solvation): Dissolve 4-methylbenzylamine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM (0.2 M concentration relative to amine).

-

Step 2 (Cryogenic Addition): Cool the solution to -10°C using an ice/salt bath.

-

Rationale: The acylation is highly exothermic. Low temperature prevents thermal runaway and minimizes side reactions at the benzylic position.

-

-

Step 3 (Acylation): Add Chloroacetyl chloride (1.1 eq) dropwise over 30 minutes.

-

Observation: White precipitate (Triethylamine hydrochloride salts) will form immediately.

-

-

Step 4 (Equilibration): Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.

-

Step 5 (Workup):

-

Wash organic layer with 1M HCl (removes unreacted amine).

-

Wash with Sat.

(neutralizes excess acid). -

Wash with Brine, dry over

, and concentrate

-

-

Step 6 (Purification): Recrystallization from Ethanol/Water or Flash Chromatography (

).

2.3 Synthesis Workflow Diagram

Figure 1: Optimized synthetic workflow for alpha-chloroacetamide generation, emphasizing thermal regulation.

Reactivity Profile & Mechanism of Action

In a biological context, this molecule acts as a Targeted Covalent Inhibitor (TCI) . The chlorine atom at the

3.1 Mechanistic Pathway (

)

The primary mechanism is a bimolecular nucleophilic substitution (

-

Nucleophile: The thiolate anion (

) of a Cysteine residue within a protein pocket. -

Electrophile: The

-carbon of the acetamide. -

Leaving Group: The Chloride ion (

).

This reaction is irreversible under physiological conditions, forming a stable thioether bond. This stability is crucial for "warhead" applications, allowing for permanent inactivation of the target protein.

3.2 Selectivity Factors

-

Intrinsic Reactivity: Chloroacetamides are less reactive than acrylamides or vinyl sulfones. This requires the molecule to have high non-covalent affinity (via the 4-methylbenzyl group) to position the warhead correctly before reaction, reducing off-target toxicity.

-

Sterics: The 4-methylbenzyl group provides hydrophobic bulk, potentially directing the molecule into hydrophobic pockets (e.g., kinases or proteases).

3.3 Covalent Binding Pathway

Figure 2: Kinetic mechanism of cysteine alkylation by the alpha-chloroacetamide warhead.

Applications in Drug Discovery[4]

4.1 Fragment-Based Drug Discovery (FBDD)

This compound is frequently utilized in electrophile-fragment screening .

-

Library Construction: It serves as a representative member of the "Chloroacetamide" sub-library.

-

Screening Method: Intact Protein Mass Spectrometry (LC-MS) is used to detect the mass shift (+161 Da, corresponding to the loss of HCl) upon binding to the target.

-

Validation: Hits are validated by competing with known inhibitors or assessing time-dependent

values.

4.2 Building Block Utility

Beyond its role as a probe, it is a versatile intermediate. The chlorine atom can be displaced by secondary amines (e.g., piperazines, morpholines) to generate complex peptidomimetics or GPCR ligands.

Safety & Handling Protocols

Hazard Classification (GHS):

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.

-

H317: May cause an allergic skin reaction (Sensitizer).

Critical Handling: As a potent alkylating agent, this compound can react with DNA or proteins in the operator's body.

-

Double Gloving: Use Nitrile gloves (minimum 0.11 mm thickness).

-

Quenching Spills: Treat spills with dilute ammonia or 1M NaOH to hydrolyze the alkyl chloride before disposal.

-

Storage: Store at

under inert atmosphere. Moisture will slowly hydrolyze the chlorine, releasing HCl gas.

References

-

PubChem Database. "this compound Compound Summary." National Center for Biotechnology Information. Accessed October 2023. [Link][2]

-

Resnick, E., et al. "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 2019. (Contextualizing chloroacetamide reactivity in FBDD). [Link]

-

Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature, 2016. (Authoritative source on cysteine-reactive profiling). [Link]

Sources

chemical structure of N-(4-methylbenzyl)-2-chloroacetamide

Executive Summary

N-(4-methylbenzyl)-2-chloroacetamide (CAS: 70110-30-4) serves as a critical electrophilic building block in medicinal chemistry and agrochemical synthesis.[1] Distinguished by its

Structural Anatomy & Electronic Properties

The molecule comprises three distinct pharmacophoric regions that dictate its reactivity and binding affinity.

| Region | Structural Feature | Electronic Function |

| Warhead | Electrophile: The carbon-chlorine bond creates a dipole, making the | |

| Linker | Amide Bond ( | Stability & H-Bonding: Provides chemical stability against hydrolysis and acts as a hydrogen bond donor/acceptor.[1] |

| Anchor | 4-Methylbenzyl group | Hydrophobic Interaction: The |

1.1 Structural Differentiation

It is critical to distinguish this compound from its anilide analog, 2-chloro-N-(4-methylphenyl)acetamide.[1] The presence of the methylene bridge (

Key Physicochemical Data:

-

Molecular Formula:

[2] -

Molecular Weight: 197.66 g/mol [2]

-

Predicted LogP: ~2.1 (Moderate lipophilicity)

-

H-Bond Donors/Acceptors: 1 / 1[1]

Synthetic Protocol: Acylation of 4-Methylbenzylamine

The synthesis follows a standard Schotten-Baumann acylation pathway.[1] This protocol prioritizes the control of exotherms to prevent bis-acylation or hydrolysis of the chloroacetyl chloride.[1]

2.1 Reaction Mechanism & Pathway

The nucleophilic nitrogen of 4-methylbenzylamine attacks the carbonyl carbon of chloroacetyl chloride, followed by the elimination of HCl.

Figure 1: Synthetic pathway for the acylation of 4-methylbenzylamine.

2.2 Step-by-Step Experimental Procedure

Safety Warning: Chloroacetyl chloride is a lachrymator and corrosive.[1] Perform all steps in a fume hood.

-

Preparation: In a 250 mL round-bottom flask, dissolve 4-methylbenzylamine (10.0 mmol, 1.0 eq) and Triethylamine (12.0 mmol, 1.2 eq) in anhydrous Dichloromethane (DCM, 50 mL).

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Addition: Add Chloroacetyl chloride (11.0 mmol, 1.1 eq) dropwise over 15 minutes. Note: The reaction is exothermic; maintain internal temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Workup:

-

Quench with saturated

(30 mL). -

Extract the organic layer and wash with 1M HCl (to remove unreacted amine) followed by Brine.

-

Dry over anhydrous

and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Spectroscopic Validation

To ensure the integrity of the "warhead" (the C-Cl bond) and the correct connectivity, the following spectral signatures must be verified.

3.1 Proton NMR (

NMR, 400 MHz,

)

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.15 - 7.20 | Multiplet (AA'BB') | 4H | Ar-H | Characteristic para-substitution pattern.[1] |

| 6.80 | Broad Singlet | 1H | NH | Amide proton (exchangeable with |

| 4.45 | Doublet ( | 2H | Ar-CH | Benzylic protons coupling to NH.[1] |

| 4.05 | Singlet | 2H | Cl-CH | Critical Diagnostic: Confirms intact chloroacetyl group.[1] |

| 2.35 | Singlet | 3H | Ar-CH | Methyl group on the aromatic ring.[1] |

3.2 Infrared Spectroscopy (FT-IR)

-

3280 cm

: N-H stretch (Amide).[1] -

1660 cm

: C=O stretch (Amide I band).[1] -

1540 cm

: N-H bend (Amide II band).[1] -

~700-750 cm

: C-Cl stretch (often obscured but distinct in fingerprint region).[1]

Reactivity Profile: The Cysteine Trap

In drug discovery, this molecule acts as a Targeted Covalent Inhibitor (TCI) prototype. The chloroacetamide group is a "tuned" electrophile—less reactive than iodoacetamide (preventing non-specific toxicity) but sufficiently reactive to modify solvent-exposed cysteine residues in proteins.[1]

4.1 Mechanism of Action (

Alkylation)

The sulfhydryl group of a cysteine residue (acting as a nucleophile) attacks the

Figure 2:

4.2 Biological Implications[1][3]

-

Selectivity: The reactivity is driven by the

of the target cysteine. Only cysteines in specific microenvironments (lowered -

Stability: The resulting thioether bond is metabolically stable, unlike esters or disulfides, ensuring prolonged target engagement (occupancy-driven pharmacology).

References

-

Synthetic Methodology: Organic Syntheses, Coll. Vol. 1, p. 153 (General procedure for chloroacetylation). [1]

-

Covalent Inhibition Mechanism: Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011).

-

Chemical Data: PubChem Compound Summary for Chloroacetamide Derivatives. [1]

-

Spectroscopic Data: SDBS (Spectral Database for Organic Compounds), Compound No. 6332 (Analogous Chloroacetamide data). [1]

(Note: Specific spectral data in Section 3 is derived from standard chemical shift principles for benzyl and chloroacetyl moieties as found in silver-standard NMR databases.)

Sources

- 1. N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide | C16H13Cl2NO2 | CID 80117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound purchase | Sigma-Aldrich [sigmaaldrich.com]

- 3. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Organic Solvent Solubility of 2-chloro-N-(4-methylbenzyl)acetamide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-chloro-N-(4-methylbenzyl)acetamide, a key intermediate in various synthetic pathways. Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this document pivots from a simple data repository to an actionable scientific guide. It equips researchers, chemists, and drug development professionals with the foundational principles, theoretical predictions, and a robust experimental protocol to determine solubility in-house. We delve into the physicochemical properties of the target molecule, apply the "like dissolves like" principle to predict its behavior across a spectrum of common organic solvents, and provide a detailed, field-tested methodology for the equilibrium shake-flask method. The ultimate goal is to empower scientists to make informed decisions for reaction optimization, purification strategies, and formulation development.

Introduction: The Critical Role of Solubility in Synthesis and Development

In the landscape of chemical synthesis and pharmaceutical development, solubility is a fundamental physicochemical property that dictates the success and efficiency of numerous processes.[1] For a synthetic intermediate like this compound, understanding its solubility profile is not merely an academic exercise; it is a critical factor for practical application.[2]

Key processes governed by solubility include:

-

Reaction Kinetics: Ensuring reactants are in the same phase is paramount for achieving optimal reaction rates and yields. The choice of a suitable solvent in which all starting materials are adequately soluble can prevent phase-transfer limitations.

-

Purification and Crystallization: Techniques such as recrystallization are entirely dependent on the differential solubility of a compound in a given solvent or solvent system at varying temperatures. A well-chosen solvent allows for high-purity isolation of the target molecule from reaction byproducts.[3]

-

Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or its intermediates directly impacts bioavailability and the feasibility of creating stable, effective dosage forms.[4] Poor solubility is a major hurdle in drug development.[5][6]

-

Analytical Chemistry: Preparing solutions for analysis by techniques like HPLC, GC, or NMR requires solvents that can fully dissolve the analyte to ensure accurate quantification and characterization.

This guide will provide a framework for understanding and determining the solubility of this compound, enabling researchers to bypass the trial-and-error approach and apply a systematic, knowledge-based strategy to solvent selection.

Physicochemical Profile of this compound

Before predicting solubility, we must first understand the molecule itself. The structure combines several functional groups that influence its polarity and intermolecular interactions.

Figure 1. Chemical structure of this compound.

A summary of its key properties is presented in Table 1.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₂ClNO | [7][8] |

| Molecular Weight | 197.66 g/mol | [7][8] |

| Physical Form | Solid | [7] |

| Key Functional Groups | Amide (-CONH-), Phenyl ring, Alkyl chloride (-CH₂Cl) | N/A |

| Hydrogen Bond Donor | 1 (Amide N-H) | N/A |

| Hydrogen Bond Acceptor | 1 (Amide C=O) | N/A |

The presence of both a hydrogen bond donor (the N-H group) and an acceptor (the C=O group) suggests that the molecule can participate in hydrogen bonding. The phenyl ring and the methylbenzyl group introduce significant nonpolar character, while the chloroacetamide moiety adds polarity. This amphiphilic nature suggests that its solubility will be highly dependent on the specific characteristics of the solvent.

Theoretical Solubility Profile and Solvent Selection

The principle of "like dissolves like" is the cornerstone of solubility prediction. It posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. Based on the structure of this compound, we can forecast its likely solubility in different solvent classes.

To visualize this selection process, we first classify common organic solvents.

Based on this classification, a predicted solubility profile for this compound is presented in Table 2. This table serves as a starting point for solvent screening.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | High | These solvents can accept hydrogen bonds from the amide N-H and possess a significant dipole moment to solvate the polar chloroacetamide portion, without strongly self-associating. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | As polar protic solvents, they can both donate and accept hydrogen bonds, interacting favorably with the amide group. The alkyl chains of the alcohols will interact with the nonpolar benzyl group. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate dipole moment that can interact with the polar parts of the molecule, but they cannot participate in hydrogen bonding, limiting their effectiveness compared to polar aprotic solvents. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | THF, being more polar, is expected to be a better solvent than diethyl ether. These solvents are primarily hydrogen bond acceptors and have limited ability to solvate the amide N-H group effectively. |

| Aromatic | Toluene, Benzene | Low | The large nonpolar character of these solvents will interact favorably with the benzyl ring, but they are insufficient to overcome the energy required to break the crystal lattice and solvate the polar amide group. |

| Aliphatic | Hexane, Heptane | Very Low / Insoluble | These nonpolar solvents lack any significant mechanism (dipole interactions, hydrogen bonding) to interact with the polar chloroacetamide portion of the molecule. |

Gold-Standard Protocol: Experimental Solubility Determination via the Shake-Flask Method

When precise, quantitative data is required, it must be determined experimentally. The equilibrium shake-flask method is the most reliable and widely used technique for measuring thermodynamic solubility.[9][10] It involves equilibrating an excess of the solid compound with the solvent of choice until saturation is reached.

The following protocol provides a robust, self-validating workflow.

Experimental Workflow Diagram

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of solid this compound to a series of glass vials (e.g., 4 mL vials). An "excess" ensures that a saturated solution is formed with undissolved solid remaining. A starting point is 20-50 mg of solid.

-

Causality Check: Adding too little solute will result in complete dissolution, making it impossible to determine the saturation point.

-

-

Solvent Addition:

-

Pipette a precise, known volume of the desired organic solvent (e.g., 2.0 mL) into each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the slurries for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is standard for most organic compounds.[11][12]

-

Trustworthiness Check: To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h). If the measured concentration does not change, equilibrium is confirmed.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period (e.g., 30 minutes) to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.

-

Immediately filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with the organic solvent) into a clean analysis vial. Alternatively, centrifuge the sample at high speed and draw from the supernatant.[11]

-

Causality Check: Filtration is the most critical step. Failure to remove all undissolved solid will lead to artificially high and erroneous solubility values.

-

-

Analysis:

-

Prepare a series of accurate dilutions of the filtered supernatant using the same solvent.

-

Quantify the concentration of the compound in the diluted samples using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy, against a pre-established calibration curve.[13]

-

Authoritative Grounding: The use of a multi-point calibration curve with known standards is essential for accurate quantification according to analytical chemistry best practices.

-

-

Calculation:

-

Using the measured concentration from the analysis and the dilution factor, calculate the concentration of the original, undiluted supernatant.

-

This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature. Report the results in clear units, such as mg/mL or mol/L.

-

Conclusion and Practical Implications

For researchers requiring precise quantitative data for process optimization or modeling, this guide provides an authoritative, step-by-step protocol for the shake-flask method. By investing the effort to determine solubility experimentally, scientists can de-risk subsequent synthetic steps, streamline purification processes, and build a robust, data-driven foundation for their research and development activities.

References

-

Palmer, D. S., & Nguyen, B. N. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Available at: [Link][3][14]

-

Vermeire, F. H., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link][15][16]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen. Available at: [Link][9]

-

Sang, Y., et al. (2022). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Science, 262, 118018. Available at: [Link][17]

-

SlideShare. (2018). solubility experimental methods. Available at: [Link][18]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from BioAssay Systems. Available at: [Link][10]

-

protocols.io. (2018). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link][19]

-

Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Available at: [Link][1]

-

Shayan, M., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. Available at: [Link][20]

-

de Campos, V. E., et al. (2018). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 54(1). Available at: [Link][12]

-

Pharmapproach. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link][13]

-

Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link][5]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link][4]

-

Li, D. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Water-Insoluble Drug Formulation. CRC Press. Available at: [Link][2]

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. books.rsc.org [books.rsc.org]

- 3. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ascendiacdmo.com [ascendiacdmo.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | 70110-30-4 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. bioassaysys.com [bioassaysys.com]

- 11. enamine.net [enamine.net]

- 12. scielo.br [scielo.br]

- 13. pharmatutor.org [pharmatutor.org]

- 14. d-nb.info [d-nb.info]

- 15. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 16. dspace.mit.edu [dspace.mit.edu]

- 17. research.unipd.it [research.unipd.it]

- 18. solubility experimental methods.pptx [slideshare.net]

- 19. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 20. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

2-chloro-N-(4-methylbenzyl)acetamide PubChem CID and chemical identifiers

This guide provides a comprehensive technical overview of 2-chloro-N-(4-methylbenzyl)acetamide, a compound of interest for researchers and professionals in drug development and chemical synthesis. This document delves into its chemical identity, synthesis protocols, potential applications, and essential safety information, grounded in established scientific literature and data.

Core Chemical Identity

| Identifier Type | Value | Source |

| CAS Number | 70110-30-4 | ChemicalBook[1] |

| Molecular Formula | C₁₀H₁₂ClNO | Sigma-Aldrich[2] |

| Molecular Weight | 197.66 g/mol | Sigma-Aldrich[2] |

| PubChem Substance ID | 329827501 | Sigma-Aldrich[2] |

| InChI | 1S/C10H12ClNO/c1-8-2-4-9(5-3-8)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) | Sigma-Aldrich[2] |

| SMILES | CC1=CC=C(CNC(CCl)=O)C=C1 | Sigma-Aldrich[2] |

Synthesis Pathway: An Established Approach

The synthesis of N-substituted chloroacetamides, including this compound, typically follows a well-documented acylation reaction. The primary mechanism involves the reaction of a primary or secondary amine with chloroacetyl chloride.

A general and reliable method for synthesizing N-substituted 2-chloroacetamides involves the chloroacetylation of the corresponding amine.[3] In the case of this compound, the synthesis would proceed by reacting 4-methylbenzylamine with chloroacetyl chloride. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A patent for a similar compound, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, describes a two-step process starting from p-nitroaniline, which is first acylated with a chloroacetic agent and then methylated.[4] This highlights a common industrial approach to synthesizing such molecules.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on the synthesis of similar N-arylacetamides.[5]

Materials:

-

4-methylbenzylamine

-

Chloroacetyl chloride

-

Anhydrous solvent (e.g., dichloromethane, diethyl ether)

-

Base (e.g., triethylamine, pyridine)

Procedure:

-

Dissolve 4-methylbenzylamine in the anhydrous solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of chloroacetyl chloride to the stirred solution.

-

Add the base dropwise to the reaction mixture to scavenge the HCl produced.

-

Allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Caption: Synthesis workflow for this compound.

Potential Applications in Research and Development

N-substituted acetamides are a class of compounds with diverse biological activities, making them valuable scaffolds in drug discovery.

-

Antidepressant Agents: A study on phenylacetamides as potential antidepressant agents highlights the therapeutic potential of this chemical class.[6]

-

Antibacterial Activity: Research has shown that chloroacetamides can exhibit antibacterial properties. For instance, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been investigated for its activity against Klebsiella pneumoniae.[7] The presence of the chloro group appears to be important for the antimicrobial activity of some acetamides.[7]

-

Synthetic Intermediates: These compounds are versatile intermediates in organic synthesis. For example, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide is a known intermediate in the synthesis of the kinase inhibitor, nintedanib.[4][8]

Caption: Potential applications of this compound.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally similar compounds can provide guidance on safe handling practices. For 2-chloro-N-(4-chlorobenzyl)acetamide, the hazard classifications include acute toxicity (oral) and eye irritation.[9]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

First Aid Measures (based on related compounds):

-

In case of skin contact: Wash off with soap and plenty of water.[10]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[10]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[11]

Conclusion

This compound is a chemical compound with significant potential as a building block in medicinal chemistry and organic synthesis. Its synthesis is achievable through standard laboratory procedures. While comprehensive toxicological data is not yet available for this specific molecule, its structural similarity to other biologically active chloroacetamides suggests that it warrants further investigation for potential therapeutic applications. Researchers and drug development professionals should handle this compound with appropriate safety precautions, drawing guidance from the data available for related structures.

References

-

N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide. PubChem. Retrieved from [Link]

-

Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC. (2022-02-07). Retrieved from [Link]

- Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents.

-

2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886 - PubChem. Retrieved from [Link]

-

2-chloro-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide - PubChem. Retrieved from [Link]

-

2-Chloro-N-methylacetamide - the NIST WebBook. Retrieved from [Link]

-

N-(4-aminophenyl)-2-chloro-N-methylAcetamide - PubChem. Retrieved from [Link]

-

Scheme 4. Synthesis of N-substituted chloroacetamides. - ResearchGate. Retrieved from [Link]

-

Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem. Retrieved from [Link]

-

Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide - PrepChem.com. Retrieved from [Link]

-

2-Chloro-N-(4-hydroxyphenyl)acetamide - IUCr Journals. (2024-10-14). Retrieved from [Link]

-

Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] | ACS Omega - ACS Publications. Retrieved from [Link]

-

Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC - NIH. (2020-08-31). Retrieved from [Link]

-

Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC. Retrieved from [Link]

Sources

- 1. This compound | 70110-30-4 [chemicalbook.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. 2-Chloro-N-(4-chlorobenzyl)acetamide | Sigma-Aldrich [sigmaaldrich.com]

- 10. aaronchem.com [aaronchem.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

Technical Guide: Melting Point & Characterization of 2-Chloro-N-(4-methylbenzyl)acetamide

This in-depth technical guide details the physicochemical characterization, synthesis, and purification of 2-chloro-N-(4-methylbenzyl)acetamide , focusing specifically on its melting point range as a critical quality attribute (CQA) for validation.

Core Physicochemical Profile

The melting point (MP) is the primary indicator of purity for this crystalline intermediate. Deviations from the established range typically indicate the presence of unreacted amine, hydrolyzed acid byproducts, or solvent occlusion.

| Property | Specification |

| Compound Name | This compound |

| CAS Registry Number | 70110-30-4 |

| IUPAC Name | 2-chloro-N-[(4-methylphenyl)methyl]acetamide |

| Melting Point Range | 119 – 122 °C (Standard for >98% purity) |

| Physical Form | White to off-white crystalline solid |

| Molecular Weight | 197.66 g/mol |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water |

Critical Distinction : Do not confuse this compound with its structural isomer, 2-chloro-N-(4-methylphenyl)acetamide (CAS 16634-82-5), which is an anilide rather than a benzylamide.[1] The anilide has a significantly higher melting point (164–166 °C ) due to rigid crystal packing.

Synthesis & Reaction Mechanism

To achieve the target melting point of 119–122 °C, the synthesis must control the exotherm to prevent the formation of bis-alkylated byproducts. The standard protocol involves the N-acylation of 4-methylbenzylamine with chloroacetyl chloride.[1]

Reaction Scheme

The reaction proceeds via a nucleophilic acyl substitution. A base (Triethylamine or K₂CO₃) is essential to scavenge the HCl byproduct, driving the equilibrium forward and preventing the formation of the amine hydrochloride salt.

Figure 1: Mechanistic pathway for the synthesis of this compound.[1]

Experimental Protocol: Synthesis & Purification

This protocol is designed to yield material meeting the 119–122 °C specification.

Step 1: Acylation

-

Setup : Charge a 3-neck round-bottom flask with 4-methylbenzylamine (1.0 eq) and dry Dichloromethane (DCM) (10 vol).

-

Base Addition : Add Triethylamine (TEA) (1.2 eq). Cool the mixture to 0–5 °C using an ice bath.

-

Addition : Dropwise add Chloroacetyl chloride (1.1 eq) diluted in DCM over 30 minutes. Note: Maintain internal temperature <10 °C to avoid bis-acylation.

-

Reaction : Allow to warm to room temperature (RT) and stir for 2–3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

Step 2: Workup

-

Quench with water.[2] Wash the organic layer successively with:

-

1M HCl (to remove unreacted amine).

-

Sat. NaHCO₃ (to remove unreacted acid chloride/acid).

-

Brine.

-

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Step 3: Purification (Critical for MP)

The crude solid typically melts broadly (e.g., 110–116 °C). Recrystallization is required.

-

Solvent System : Ethanol/Water (hot/cold) or Ethyl Acetate/Hexane.

-

Procedure : Dissolve crude solid in minimal boiling Ethanol. Add hot water until slight turbidity appears. Cool slowly to RT, then to 4 °C.

-

Result : Filter and dry to obtain white needles. Target MP: 119–122 °C .

Analytical Validation Workflow

To confirm the identity and purity of the synthesized compound, follow this validation logic.

Figure 2: Quality Control decision tree based on melting point data.

Diagnostic NMR Signals (CDCl₃)

If the melting point is depressed, check for these impurities via ¹H NMR:

-

Product : Singlet at ~4.05 ppm (Cl-CH ₂-CO) and Doublet at ~4.40 ppm (N-CH ₂-Ar).[1]

-

Impurity (Amine) : Upfield shift of benzylic protons (~3.8 ppm).

-

Impurity (Solvent) : Ethanol triplet at 1.2 ppm; EtOAc singlet at 2.0 ppm.

Applications in Drug Discovery

This compound (CAS 70110-30-4) serves as a "warhead" or linker in medicinal chemistry:

-

TRPV1 Antagonists : The 4-methylbenzyl moiety is a pharmacophore feature in several vanilloid receptor modulators.

-

Heterocycle Synthesis : Reacts with thioureas to form 2-aminothiazoles (Hantzsch synthesis) or with amines to form glycinamides .[1]

-

Cysteine Protease Inhibitors : The

-chloroacetamide group acts as a covalent electrophile targeting cysteine residues in enzymes.[1]

References

-

Sigma-Aldrich . 2-Chloro-N-[(4-methylphenyl)methyl]acetamide Product Page. Catalog No. TMT00613. Link[1]

-

ChemicalBook . This compound Properties and CAS 70110-30-4 Data. Link

-

PubChem . Compound Summary: this compound.[1][3][4][5][6] Link[1]

-

BenchChem . Protocols for N-Acylation using Chloroacetyl Chloride. Link

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. orgsyn.org [orgsyn.org]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 70110-30-4 [chemicalbook.com]

- 6. CAS#:111770-79-7 | N(4)-adenosyl-N(4)-methyl-2,4-diaminobutanoic acid | Chemsrc [chemsrc.com]

Methodological & Application

Application Notes & Protocols: Strategic Nucleophilic Substitution of 2-Chloro-N-(4-methylbenzyl)acetamide for Synthesis of Bioactive Scaffolds

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr. Evelyn Reed

Introduction: The Versatility of an α-Haloamide Building Block

In the landscape of modern synthetic and medicinal chemistry, 2-chloro-N-(4-methylbenzyl)acetamide stands out as a highly versatile and reactive intermediate. As an α-haloamide, it possesses two key points of reactivity: an electrophilic carbon adjacent to the chlorine atom and a carbonyl group that influences this reactivity. The chlorine atom serves as an effective leaving group, making the molecule an excellent substrate for nucleophilic substitution reactions.

The resulting N-substituted acetamide derivatives are of significant interest in drug discovery, forming the core scaffold for a wide array of biologically active compounds.[1][2] These structures have been successfully developed as enzyme inhibitors, receptor antagonists, and antimicrobial and anticancer agents.[3][4][5] This guide provides a detailed exploration of the nucleophilic substitution reactions of this compound, focusing on the underlying mechanism, critical reaction parameters, and a robust protocol for synthesizing advanced intermediates.

Mechanistic Framework: The S_N_2 Pathway

The displacement of the chloride from this compound proceeds predominantly through a bimolecular nucleophilic substitution (S_N_2) mechanism.[6][7] Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes.

Core Tenets of the S_N_2 Reaction:

-

Kinetics: The reaction follows second-order kinetics, meaning the rate is directly proportional to the concentration of both the substrate (the chloroacetamide) and the nucleophile.[8][9][10]

-

Rate = k[R-Cl][Nu⁻]

-

-

Concerted Mechanism: The process occurs in a single, concerted step. The attacking nucleophile forms a new bond to the electrophilic carbon at the same time as the carbon-chlorine bond is broken.[8][9][11]

-

Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group (the chloride ion). This trajectory is necessary to minimize steric hindrance and allow for optimal orbital overlap between the nucleophile's HOMO and the C-Cl σ* antibonding LUMO.[8][11]

-

Stereochemistry: This backside attack results in a complete inversion of stereochemical configuration at the carbon center, often referred to as a Walden inversion.[10][11][12] While the α-carbon in the title compound is not a chiral center, this principle is a fundamental characteristic of the S_N_2 mechanism.

The primary nature of the α-carbon in this compound makes it an ideal candidate for the S_N_2 pathway, as it is relatively unhindered and accessible to the incoming nucleophile.[8][13]

Caption: S_N_2 reaction pathway for this compound.

Optimizing Reaction Parameters: A Scientist's Guide

The success of a nucleophilic substitution reaction hinges on the careful selection of several key parameters. The causality behind these choices is crucial for maximizing yield and purity.

| Parameter | Recommended Choice | Rationale & Expert Insight |

| Nucleophile | Strong nucleophiles (e.g., amines, thiols, alkoxides, azides) | The rate of an S_N_2 reaction is directly dependent on the nucleophile's strength and concentration. Stronger nucleophiles, which are typically anionic or have high electron density, will react faster. Various nucleophiles can be used to synthesize diverse heterocyclic systems.[14][15][16] |

| Solvent | Polar Aprotic (DMF, DMSO, Acetone) | Polar aprotic solvents are ideal for S_N_2 reactions. They can solvate the counter-ion of the nucleophile but do not form strong hydrogen bonds with the nucleophile itself. This leaves the nucleophile "naked" and highly reactive, accelerating the reaction. In contrast, polar protic solvents (like water or ethanol) would solvate and stabilize the nucleophile, reducing its reactivity.[11] |

| Base | Non-nucleophilic base (K₂CO₃, Na₂CO₃, Et₃N) | When using neutral nucleophiles like primary/secondary amines or thiols, a proton is released during the reaction, forming an acid (e.g., HCl). This acid can protonate the starting nucleophile, rendering it inactive. A non-nucleophilic base is required to neutralize this acid and drive the reaction to completion.[15][17] |

| Temperature | 25°C to 100°C | Most nucleophilic substitutions on this substrate require heating to proceed at a reasonable rate.[16] The optimal temperature is a balance between reaction speed and potential side reactions or degradation. Reaction progress should be monitored (e.g., by TLC) to determine the ideal time and temperature. |

| Catalyst | Sodium or Potassium Iodide (NaI, KI) | While chloride is a good leaving group, iodide is even better. Adding a catalytic amount of NaI or KI can significantly accelerate the reaction via an in-situ Finkelstein reaction. The chloro-substrate is reversibly converted to the more reactive iodo-intermediate, which is then consumed by the primary nucleophile. |

graph "Reaction_Factors" { graph [layout=dot, rankdir=TB, label="Figure 2: Factors Influencing Reaction Success", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=11, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Central Node Success [label="Successful Nucleophilic\nSubstitution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Factor Nodes Nuc [label="Strong Nucleophile\n(e.g., R-NH₂, R-S⁻)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solv [label="Polar Aprotic Solvent\n(e.g., DMF, DMSO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Temp [label="Optimal Temperature\n(e.g., 60-80°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Acid Scavenger\n(e.g., K₂CO₃)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connecting to Success Nuc -> Success [label="Increases Rate"]; Solv -> Success [label="Enhances Nucleophilicity"]; Temp -> Success [label="Overcomes Activation Energy"]; Base -> Success [label="Prevents Nucleophile\nDeactivation"]; }

Caption: Key experimental factors and their positive impact on the reaction outcome.

Experimental Protocol: Synthesis of 2-(4-methoxyanilino)-N-(4-methylbenzyl)acetamide

This protocol details a representative S_N_2 reaction using a common amine nucleophile.

Objective: To synthesize 2-(4-methoxyanilino)-N-(4-methylbenzyl)acetamide from this compound and p-anisidine.

Materials:

-

This compound (1.0 eq)

-

p-Anisidine (4-methoxyaniline) (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 eq)

-

Potassium Iodide (KI) (0.1 eq, catalyst)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Water (deionized)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)[18]

Equipment:

-

Round-bottom flask with magnetic stir bar

-

Reflux condenser and heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound, p-anisidine, powdered potassium carbonate, and potassium iodide.

-

Solvent Addition: Add anhydrous DMF to the flask via syringe to create a solution with a concentration of approximately 0.5 M with respect to the starting chloroacetamide.

-

Heating: Heat the stirred mixture to 80 °C using a heating mantle.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting material spot indicates reaction completion (typically 4-6 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water (2x) and then brine (1x). This removes residual DMF and inorganic salts.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure product.

Caption: Step-by-step workflow for the synthesis protocol.

Product Characterization: A Self-Validating System

Confirmation of the product structure is essential. The following table outlines the expected shifts in key analytical data, providing a robust method for validating the experimental outcome.

| Analysis Technique | This compound (Starting Material) | 2-(4-methoxyanilino)-N-(4-methylbenzyl)acetamide (Product) |

| ¹H NMR | Singlet ~4.1 ppm (Cl-CH₂ ) | Singlet ~3.9 ppm (Ar-NH-CH₂ ). Appearance of aromatic protons for the anisidine ring (~6.8 ppm) and a methoxy singlet (~3.7 ppm). |

| ¹³C NMR | Signal ~43 ppm (C H₂-Cl) | Signal ~48 ppm (C H₂-NH-Ar). Appearance of new aromatic and methoxy carbon signals. |

| IR (cm⁻¹) | C=O stretch ~1650; N-H stretch ~3300 | C=O stretch ~1645; Two N-H stretches ~3300-3400 (amide and amine). |

| Mass Spec (ESI+) | [M+H]⁺ at m/z ~198.06 | [M+H]⁺ at m/z ~285.16 |

Broader Applications in Drug Development

The true value of this chemistry lies in its application. The N-substituted acetamide core is a privileged scaffold in medicinal chemistry. By simply varying the nucleophile used in the reaction, a diverse library of compounds can be generated for screening. For example:

-

Anticancer Agents: Many N-substituted acetamides have been investigated as inhibitors of enzymes crucial for cancer cell proliferation, such as dihydrofolate reductase (DHFR).[4]

-

Anti-inflammatory Agents: Derivatives have been designed as potent antagonists for receptors involved in inflammatory diseases, like the P2Y14 receptor.[3][5]

-

Antimicrobial Compounds: The acetamide functional group is a common feature in molecules with antibacterial and antifungal properties.[4]

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No or Slow Reaction | 1. Inactive nucleophile. 2. Insufficient temperature. 3. Wet solvent/reagents. | 1. Use a stronger nucleophile or add a catalytic amount of NaI. 2. Increase temperature in 10°C increments, monitoring for degradation. 3. Ensure all glassware is oven-dried and use anhydrous solvents. |

| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up. 3. Side reactions (e.g., elimination). | 1. Increase reaction time or temperature. 2. Perform more extractions (e.g., 5x instead of 3x). 3. Use a more hindered, non-nucleophilic base if elimination is suspected. |

| Multiple Products on TLC | 1. Dialkylation of the nucleophile. 2. Degradation of starting material or product. | 1. Use a larger excess of the nucleophile to favor mono-alkylation. 2. Reduce reaction temperature or time. |

References

-

Title: Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides: Investigation of α-Substituent Effects Source: Journal of Agricultural and Food Chemistry - ACS Figshare URL: [Link]

-

Title: SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity Source: The Fact Factor URL: [Link]

-

Title: Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay Source: PubMed URL: [Link]

-

Title: Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors Source: PMC URL: [Link]

-

Title: Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay Source: ACS Publications URL: [Link]

-

Title: Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles Source: ResearchGate URL: [Link]

-

Title: Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles (Alternative Source) Source: ResearchGate URL: [Link]

-

Title: MECHANISM AND KINETICS OF SN2 REACTIONS Source: Pharm D Guru URL: [Link]

-

Title: Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides Source: PubMed URL: [Link]

-

Title: Nucleophilic Substitution Reactions - SN1 and Sn2 Mechanism, Organic Chemistry Source: YouTube (The Organic Chemistry Tutor) URL: [Link]

-

Title: What is nucleophilic substitution? Source: Chemguide URL: [Link]

-

Title: The SN2 Reaction Source: Chemistry LibreTexts URL: [Link]

-

Title: Nucleophilic substitution reactions Source: Khan Academy URL: [Link]

-

Title: Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2) Source: UW-Madison Chemistry URL: [Link]

-

Title: Nucleophilic Substitution of Haloalkanes Source: Save My Exams URL: [Link]

-

Title: The Discovery of Nucleophilic Substitution Reactions Source: OpenStax URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. acs.figshare.com [acs.figshare.com]

- 7. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pharmdguru.com [pharmdguru.com]

- 12. 11.1 The Discovery of Nucleophilic Substitution Reactions - Organic Chemistry | OpenStax [openstax.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. savemyexams.com [savemyexams.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2) – Department of Chemistry – UW–Madison [chem.wisc.edu]

synthesis of piperazine derivatives using 2-chloro-N-(4-methylbenzyl)acetamide

Application Note: Modular Synthesis of Piperazine-Linked Benzylacetamides

Abstract & Strategic Overview

This application note details the synthesis of

The piperazine-acetamide motif is a "privileged structure" in medicinal chemistry, serving as a critical linker in various bioactive molecules, including CCR5 antagonists, sigma receptor ligands, and kinase inhibitors (e.g., Nintedanib intermediates). The synthesis described herein utilizes a robust nucleophilic substitution (

Key Advantages of this Protocol:

-

Modularity: The protocol is adaptable for various substituted benzylamines and piperazines.

-

Scalability: Validated for gram-scale synthesis with minimal chromatographic purification.

-

Atom Economy: Optimized stoichiometry reduces waste and maximizes the formation of the mono-alkylated product.

Retrosynthetic Analysis & Mechanism

The target molecule is assembled via the formation of a C–N bond between the secondary amine of piperazine and the

Retrosynthetic Disconnection:

The strategic disconnection occurs at the methylene-nitrogen bond (

-

Synthon A (Electrophile): 2-chloro-

-(4-methylbenzyl)acetamide. -

Synthon B (Nucleophile): Piperazine (or

-Boc-piperazine).

Reaction Mechanism:

The reaction proceeds via a classical bimolecular nucleophilic substitution (

Critical Consideration:

-

Bis-alkylation: Piperazine has two reactive nitrogen centers. To prevent the formation of the symmetric dimer (bis-acetamide), a large excess of piperazine (3–5 equivalents) or a mono-protected piperazine (e.g.,

-Boc-piperazine) must be used.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Purity | Role |

| 2-Chloro- | 197.66 | 1.0 | >97% | Electrophile |

| Piperazine (Anhydrous) | 86.14 | 4.0 | >99% | Nucleophile |

| Potassium Carbonate ( | 138.21 | 2.0 | Anhydrous | Base |

| Potassium Iodide (KI) | 166.00 | 0.1 | 99% | Catalyst (Finkelstein) |

| Acetonitrile (ACN) | - | - | HPLC Grade | Solvent |

Step-by-Step Methodology

Step 1: Reaction Setup

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charge the flask with Piperazine (3.44 g, 40.0 mmol, 4.0 equiv) and

(2.76 g, 20.0 mmol, 2.0 equiv). -

Add Acetonitrile (ACN) (50 mL) and stir at room temperature for 10 minutes to create a homogeneous suspension.

-

Add Potassium Iodide (KI) (166 mg, 1.0 mmol, 0.1 equiv). Note: KI acts as a catalyst by converting the alkyl chloride to a more reactive alkyl iodide in situ.

Step 2: Addition of Electrophile

-

Dissolve 2-chloro-

-(4-methylbenzyl)acetamide (1.98 g, 10.0 mmol, 1.0 equiv) in ACN (20 mL). -

Add this solution dropwise to the stirring piperazine suspension over 30 minutes at room temperature. Slow addition helps favor mono-alkylation.

Step 3: Reaction & Monitoring

-

Heat the reaction mixture to reflux (80–82 °C) .

-

Maintain reflux for 4–6 hours .

-

Monitor via TLC:

-

Mobile Phase: DCM:MeOH:NH

OH (90:9:1). -

Visualization: UV (254 nm) and Iodine stain.

-

Target

: ~0.3–0.4 (Product is more polar than starting material).

-

Step 4: Workup & Purification

-

Cool the mixture to room temperature.

-

Filter off the inorganic salts (

, KCl, KI) through a Celite pad or sintered glass funnel. Wash the cake with ACN (2 x 10 mL). -

Concentrate the filtrate under reduced pressure (Rotavap) to remove the solvent.

-

Removal of Excess Piperazine:

-

Dissolve the residue in DCM (50 mL).

-

Wash with water (3 x 20 mL). Excess piperazine is highly water-soluble and will be removed.

-

Wash with Brine (1 x 20 mL).

-

-

Dry the organic layer over anhydrous

, filter, and concentrate to dryness. -

Purification (if needed): The crude product is often sufficiently pure (>95%). If necessary, recrystallize from Ethanol/Ether or purify via flash column chromatography (DCM

10% MeOH/DCM).

Workflow Visualization

Caption: Step-by-step workflow for the synthesis of N-(4-methylbenzyl)-2-(piperazin-1-yl)acetamide.

Characterization & Data Interpretation

The identity of the product is confirmed by the following spectral features.

Expected

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 7.30 | Broad Singlet | 1H | Amide NH |

| 7.15 – 7.10 | Multiplet | 4H | Aromatic Ar-H (4-methylbenzyl) |

| 4.45 | Doublet ( | 2H | Benzylic CH |

| 3.05 | Singlet | 2H | Carbonyl- |

| 2.90 | Triplet | 4H | Piperazine CH |

| 2.55 | Triplet | 4H | Piperazine CH |

| 2.35 | Singlet | 3H | Methyl CH |

| 1.80 | Broad Singlet | 1H | Amine NH (Piperazine) |

Key Diagnostic Signals:

-

Amide NH: The appearance of a broad triplet/singlet around 7.30 ppm confirms the integrity of the amide bond.

- -Methylene: The singlet at ~3.05 ppm indicates the successful substitution of Chlorine by Nitrogen (shifted upfield from ~4.0 ppm in the starting chloride).

-

Piperazine Ring: Two distinct triplets (or broad multiplets) for the piperazine ring protons confirm the mono-substituted structure.

Applications & Biological Relevance

This scaffold serves as a critical intermediate in the synthesis of several therapeutic classes.

Caption: Therapeutic applications of the piperazine-acetamide scaffold.

-

Kinase Inhibitors: Similar intermediates are used in the synthesis of multi-targeted tyrosine kinase inhibitors like Nintedanib (Ofev), used for pulmonary fibrosis. The piperazine moiety improves solubility and bioavailability.

-

GPCR Ligands: The benzyl-acetamide linker provides optimal spacing for binding to G-protein coupled receptors (GPCRs), particularly CCR5 and Dopamine D2/D3 receptors.

-

Sigma Receptors:

-substituted piperazines are classic pharmacophores for Sigma-1 receptor ligands, investigated for neuroprotective and analgesic properties.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete reaction; Hydrolysis of chloride. | Increase reaction time; Ensure anhydrous solvents; Add KI catalyst. |

| Bis-alkylation (Dimer) | Insufficient piperazine excess. | Increase Piperazine to 5–6 equivalents or use |

| Product Impurity | Residual piperazine.[2] | Perform thorough water washes during workup; Piperazine is very water soluble. |

| Coloration (Yellow/Brown) | Oxidation of amines. | Perform reaction under Nitrogen ( |

References

-

Synthesis of Piperazine-Based Benzimidazole Derivatives. National Institutes of Health (PMC). Available at: [Link]

-

Utility of 2-Chloro-N-arylacetamide and Piperazine Precursors. ACS Omega. Available at: [Link]

-

Synthesis and Anticonvulsant Activity of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives. National Institutes of Health (PMC). Available at: [Link]

-

Design and Synthesis of Piperazine Hybrid Molecules. Revue Roumaine de Chimie. Available at: [Link]

Sources

solvent selection for N-alkylation with 2-chloro-N-(4-methylbenzyl)acetamide

Executive Summary

This guide provides a technical framework for optimizing the N-alkylation of amines using 2-chloro-N-(4-methylbenzyl)acetamide (referred to herein as C-MBA ). While traditionally performed in dipolar aprotic solvents like DMF, modern drug development demands strictly controlled impurity profiles and sustainable "green" chemistry compliance. This note details a solvent selection hierarchy that balances reaction kinetics (

Introduction & Mechanistic Grounding

The Reagent:

this compound is an

The Reaction:

The reaction is a classic bimolecular nucleophilic substitution (

Why Solvent Matters (The "Naked" Nucleophile Effect):

In

-

Polar Aprotic Solvents (DMF, DMSO): These solvate the cationic counter-ion (e.g.,

from the base) but do not form hydrogen bonds with the nucleophilic amine. This leaves the nucleophile "naked" and highly reactive, increasing -

Protic Solvents (EtOH, Water): These form a solvent cage around the nucleophile via hydrogen bonding, significantly increasing the activation energy and slowing the reaction.

-

Non-Polar Solvents (Toluene): Often fail to dissolve the inorganic bases (

) required to scavenge the HCl byproduct.

Solvent Selection Matrix

We categorize solvents into three tiers based on Performance, Green Chemistry (EHS), and Workup Efficiency.

Table 1: Comparative Solvent Performance

| Solvent Class | Solvent | Dielectric ( | Reaction Rate | Green Score | Workup Ease | Recommended Base |

| Tier 1 (Optimal) | Acetonitrile (MeCN) | 37.5 | High | Medium | High | |

| Tier 2 (Green) | 2-MeTHF | 6.97 | Moderate | High | High | DIPEA / |

| Tier 2 (Green) | Ethyl Acetate (EtOAc) | 6.02 | Moderate | High | High | DIPEA / |

| Tier 3 (Legacy) | DMF / NMP | 36.7 | Very High | Low (Toxic) | Low (Aq. wash required) | |

| Tier 3 (Specific) | Acetone | 20.7 | High | High | High |

*Note: Reaction rates in Tier 2 solvents can be restored to Tier 1 levels using Finkelstein Catalysis (see Section 5).

Decision Pathways & Workflows

The following diagrams illustrate the kinetic logic and the operational decision tree for selecting the correct system.

Figure 1: Mechanistic Influence of Solvent

Caption: Figure 1: Polar aprotic solvents lower the activation energy by preventing nucleophile solvation.

Figure 2: Solvent Selection Decision Tree

Caption: Figure 2: Operational workflow for selecting the optimal solvent system based on solubility and regulatory constraints.

Optimized Protocols

Protocol A: The "Gold Standard" (Acetonitrile System)

Best for: Initial screening, library synthesis, and reliable scale-up.

Reagents:

-

Amine (1.0 equiv)

-

C-MBA (1.1 equiv)

-

(2.0 equiv, anhydrous, milled) or

-

Solvent: Acetonitrile (0.2 M concentration relative to amine)

Procedure:

-

Charge: To a reaction vial, add the amine,

, and Acetonitrile. Stir for 10 minutes. -

Add Electrophile: Add C-MBA (solid or predissolved in minimal MeCN).

-

Catalysis (Optional): If the amine is sterically hindered, add 10 mol% Sodium Iodide (NaI). This generates the more reactive

-iodo intermediate in situ (Finkelstein reaction). -

Heat: Heat to 60°C (reflux is usually unnecessary and increases impurity formation).

-

Monitor: Check LCMS at 2 hours.

-

Workup:

-

Cool to RT.

-

Filter off inorganic salts.

-

Concentrate filtrate.

-

Self-Validating Step: Dissolve residue in EtOAc and wash with water. If emulsion forms, the amide product is likely acting as a surfactant; add brine.

-

Protocol B: The "Green" Alternative (2-MeTHF + Finkelstein)

Best for: GMP processes, large scale, and environmental compliance.

Reagents:

-

Amine (1.0 equiv)

-

C-MBA (1.1 equiv)

-

Base: DIPEA (2.5 equiv) - Soluble bases are preferred in non-polar green solvents.

-

Catalyst: Potassium Iodide (KI) (0.2 equiv) - CRITICAL.

-

Solvent: 2-Methyltetrahydrofuran (2-MeTHF).[1]

Procedure:

-

Charge: Dissolve amine and DIPEA in 2-MeTHF.

-

Add: Add C-MBA and KI.

-

Heat: Heat to 70°C.

-

Mechanism: The KI reacts with C-MBA to form the iodide. The amine displaces the iodide. The iodide returns to the cycle.

-

Workup:

-

Wash the organic layer directly with 1M HCl (to remove excess DIPEA/amine) and then sat.

. -

Advantage:[2] 2-MeTHF is immiscible with water, eliminating the extraction step required for DMF/MeCN.

-

Troubleshooting & Causality

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<50%) | "Solvent Cage" effect (using protic solvent) or poor solubility of inorganic base. | Switch to MeCN or add 18-Crown-6 phase transfer catalyst. |

| Dimerization | Primary amine reacted twice with C-MBA. | Use a large excess of amine (3-5 equiv) or switch to slow addition of C-MBA. |

| Hydrolysis of C-MBA | Wet solvent + Hydroxide formation. | Use anhydrous solvents.[1][3] Ensure |

| Dark Coloration | Oxidation of amine or iodine liberation. | Sparge solvent with Nitrogen. Add Sodium Thiosulfate during workup. |

References

-

Mechanism of

Solvation:- Title: 11.3: Characteristics of the SN2 Reaction

- Source: Chemistry LibreTexts

-

URL:[Link]

- Green Solvent Selection: Title: Greener Solvent Alternatives - Sigma-Aldrich Source: Sigma-Aldrich (Merck)

-

Amide Alkylation Protocols (Base Selection)

-

Finkelstein Catalysis in Synthesis

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope [organic-chemistry.org]

- 5. Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope [escholarship.org]

- 6. researchgate.net [researchgate.net]

- 7. bachem.com [bachem.com]

- 8. New approaches to amide arylation and alkylation under mild conditions - American Chemical Society [acs.digitellinc.com]

- 9. semanticscholar.org [semanticscholar.org]

Troubleshooting & Optimization

preventing hydrolysis of 2-chloro-N-(4-methylbenzyl)acetamide in aqueous media

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the critical importance of compound stability in ensuring the reproducibility and success of your research. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions regarding the prevention of hydrolysis of 2-chloro-N-(4-methylbenzyl)acetamide in aqueous media.

Understanding the Challenge: The Inherent Instability of α-Chloroacetamides

This compound, like other α-chloroacetamide derivatives, is a valuable reagent often used as an alkylating agent in biochemical studies or as a building block in drug discovery. However, its utility is matched by its susceptibility to degradation in aqueous environments. The molecule possesses two primary sites vulnerable to hydrolysis: the amide bond and the carbon-chlorine bond. Understanding these two pathways is the first step toward preventing unwanted degradation.

-

Amide Bond Hydrolysis: This reaction, which can be catalyzed by either acid or base, cleaves the amide linkage to yield chloroacetic acid and 4-methylbenzylamine.[1][2] While amide bonds are generally stable, extreme pH conditions and elevated temperatures can significantly accelerate this process.[3][4][5]

-